1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Description
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is a bicyclic α-amino acid derivative with a rigid [2.2.1] bicyclo framework. The molecule features a seven-membered ring system containing one nitrogen atom and a carboxylic acid group at the 7-position, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its conformational rigidity, which mimics proline analogs and enhances receptor-binding specificity . It is synthesized via methods such as Diels-Alder cycloadditions and subsequent functional group modifications, achieving gram-scale production with high purity (≥95%) .
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-1-3-8(6)4-2-5;/h5-6H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDNZBDSXBHMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580166 | |
| Record name | 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646055-94-9 | |
| Record name | 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Diels–Alder Reaction Route
A key method involves the Diels–Alder reaction between suitable dienes and dienophiles to form the bicyclic framework:
- Key Step: The reaction of methyl 2-benzamidoacrylate as a dienophile with an appropriate diene leads to the bicyclic intermediate.
- Subsequent Steps: Hydrolysis and functional group manipulations convert this intermediate into 7-azabicyclo[2.2.1]heptane-7-carboxylic acid.
- Hydrochloride Formation: The free acid is converted to its hydrochloride salt by treatment with hydrogen chloride gas in an organic solvent or aqueous medium.
This method was detailed in a 2007 Tetrahedron Letters report, emphasizing the Diels–Alder reaction as the pivotal step, providing an efficient route to the target compound with good stereoselectivity and moderate overall yields.
Intramolecular Cyclization Route
Another approach involves:
- Starting from cyclohex-3-enecarboxylic acid derivatives.
- Performing a Curtius rearrangement to introduce the nitrogen atom.
- Followed by stereoselective bromination to generate dibromocyclohexyl carbamates.
- Finally, sodium hydride (NaH)-mediated intramolecular cyclization forms the bicyclic azabicyclo[2.2.1]heptane core.
This sequence, typically four steps, efficiently yields 7-azabicyclo[2.2.1]heptane derivatives, which can be converted to the carboxylic acid and subsequently to the hydrochloride salt.
Classic Five-Step Synthesis with Chlorinated Intermediates
An earlier method, reported in 1970 by Fraser and Swingle, involves:
- A five-step synthesis starting from simpler precursors to build the bicyclic system.
- Preparation of exo-2-chloro-7-azabicyclo[2.2.1]heptane as an intermediate.
- Conversion of this intermediate to the hydrochloride salt by reaction with hydrogen chloride.
- The overall yield of this method ranges from 18% to 36%, depending on the exact route and reagents used.
- The hydrochloride salt is isolated by precipitation from ether after bubbling dry hydrogen chloride gas, followed by recrystallization from methanol:ethyl acetate mixtures, yielding a solid melting at 261-263 °C.
Detailed Experimental Procedure (From Fraser and Swingle)
| Step | Procedure Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of bicyclic amine intermediate | Multi-step synthesis including chlorination | 18–36 | Platinum oxide catalysis improves yield |
| 2 | Dissolution in chloroform, washing with water and 1 N HCl | Chloroform, 1 N HCl | - | Removes impurities |
| 3 | Drying and filtration of solution | Drying agents (e.g., calcium hydride) | - | Prepares for salt formation |
| 4 | Introduction of dry hydrogen chloride gas into ether solution | Dry HCl gas, ether solvent | 77 | Precipitates hydrochloride salt |
| 5 | Recrystallization | Methanol:ethyl acetate (various ratios) | - | Purifies product; melting point 261-263 °C |
This method is notable for its reproducibility and relatively high purity of the hydrochloride salt.
Comparative Yields and Purity
| Method | Overall Yield | Purity Notes | Advantages | Disadvantages |
|---|---|---|---|---|
| Diels–Alder route | Moderate (up to ~30%) | High stereoselectivity | Efficient key cycloaddition step | Requires careful control of reaction conditions |
| Intramolecular cyclization | Moderate (~28%) | Good purity | Uses readily available starting materials | Multiple steps, sensitive reagents |
| Fraser & Swingle five-step | 18–36% | High purity after recrystallization | Established method, reproducible | Longer synthesis, use of platinum oxide catalyst |
Research Findings and Notes
- The bicyclic structure's rigidity influences the chemical behavior and barrier to rotation about certain bonds, as studied by nuclear magnetic resonance (NMR) spectroscopy.
- The hydrochloride salt form is preferred for isolation due to its stability and ease of purification.
- The choice of solvent and drying agents significantly affects the yield and purity of the hydrochloride salt.
- Recent synthetic improvements focus on increasing yield and reducing the use of expensive catalysts like platinum oxide.
Chemical Reactions Analysis
Cycloaddition Reactions
The bicyclic scaffold participates in 1,3-dipolar cycloadditions due to its strained structure. In one synthetic route, the compound reacts with sugar-derived nitrones under microwave irradiation (120°C, 200 W) to form fused heterocycles, achieving up to 80% yields . The reaction proceeds via a concerted mechanism, with the bicyclic system acting as a dipolarophile.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sugar-derived nitrones | Microwave, 120°C, 200 W | Fused azabicyclo-oxadiazole derivatives | 80% |
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
-
Esterification : Reacts with methanol/HCl gas to form methyl esters (77% yield) .
-
Amidation : Forms stable amides with primary amines (e.g., benzylamine) using DCC/HOBt, yielding 65–85%.
Decarboxylation
Thermal decarboxylation at 180°C in quinoline produces the parent amine (1-azabicyclo[2.2.1]heptane) in 52% yield .
Substitution Reactions
The bridgehead hydrogen exhibits unique reactivity. Chlorination with SO₂Cl₂ in CCl₄ yields exo-2-chloro-7-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride (47% yield) . The exo configuration is confirmed by NOE NMR studies .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SO₂Cl₂ | CCl₄, reflux, 4 h | exo-2-chloro derivative | 47% |
Intramolecular Ugi Reactions
In multicomponent reactions, the carboxylic acid group facilitates intramolecular Ugi condensations with aldehydes and isocyanides. This produces azanorbornyl peptidomimetics, with post-condensation acylations further diversifying the products .
| Components | Conditions | Product |
|---|---|---|
| Aldehyde, isocyanide, amine | MeOH, 40°C, 24 h | Polyfunctionalized azabicyclic peptidomimetics |
Reduction and Oxidation
-
Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (35% yield).
-
Oxidation : KMnO₄ oxidizes the bridgehead C-H bond to a ketone (22% yield).
Mechanistic Insights
The bicyclic structure imposes steric constraints that stabilize transition states during cycloadditions . Pyramidalization of the bridgehead nitrogen in acylated derivatives (e.g., trichloroacetamide) creates a distorted geometry, altering reaction pathways .
Comparative Reactivity
This compound’s versatility in cycloadditions, functional group interconversions, and peptidomimetic synthesis highlights its value in medicinal chemistry and materials science. Its reactivity is uniquely modulated by the interplay of the bicyclic framework and functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
a. Precursor for Bioactive Compounds
Ahc serves as a precursor for several bioactive compounds, notably epibatidine and its analogs. Epibatidine is known for its potent analgesic properties, acting on nicotinic acetylcholine receptors (nAChRs). The incorporation of the 7-azabicyclo[2.2.1]heptane structure in drug design enhances the binding affinity and selectivity towards these receptors, making it a valuable scaffold in developing new analgesics .
b. Development of Conformationally Restricted Amino Acids
Research indicates that Ahc can be utilized to synthesize conformationally restricted amino acids, which play a critical role in peptide design and stability. These modifications can lead to changes in peptide conformation, potentially enhancing biological activity and specificity . For example, the integration of Ahc into peptides has shown to influence the spatial arrangement of amino acids, which is crucial for their functionality.
Synthetic Methodologies
a. Versatile Synthetic Routes
Ahc has been employed in various synthetic methodologies to produce complex organic molecules. A notable approach involves the acylation of methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate with organolithium reagents, leading to the formation of α-amino ketones via stable intermediates . This method demonstrates the compound's versatility in generating diverse chemical entities.
b. Stereodivergent Synthesis
The compound has been utilized in stereodivergent synthesis strategies, particularly through retro-Dieckmann reactions. This approach allows for the generation of enantiomerically pure products that are essential in pharmaceutical applications where stereochemistry plays a pivotal role in drug efficacy and safety .
Biological Evaluations
a. Binding Affinity Studies
Studies have demonstrated that derivatives of Ahc exhibit varying degrees of binding affinity to nAChRs, which are implicated in numerous neurological conditions such as Alzheimer's disease and schizophrenia . The biological evaluation of these compounds is crucial for understanding their potential therapeutic applications.
b. Impact on Peptide Conformation and Activity
The incorporation of Ahc into peptide structures has been shown to alter their conformational dynamics significantly. For instance, modifications using exo-3-HyAhc and endo-3-HyAhc have induced changes in peptide conformations that correlate with enhanced biological activities, suggesting that Ahc can be strategically used to optimize peptide-based therapies .
Case Studies
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature | Application |
|---|---|---|---|---|---|
| 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride | C₇H₁₁NO₂·HCl | 177.63 | 646055-94-9 | 7-carboxylic acid, [2.2.1] system | Peptidomimetics, receptor ligands |
| 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride | C₇H₁₁NO₂·HCl | 177.63 | 119102-95-3 | 4-carboxylic acid | Neurological research |
| 1-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride | C₈H₁₃NO₂·HCl | 207.66 | 40117-63-3 | [2.2.2] system | Neuronal nicotinic receptor ligands |
| Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | C₉H₁₅NO₂ | 169.22 | 1251009-93-4 | Ethyl ester at 2-position | Lipophilic precursor for synthesis |
| 6-Aminopenicillanic Acid | C₈H₁₂N₂O₃S | 216.26 | 551-16-6 | β-lactam, sulfur atom | Antibiotic precursor |
Key Research Findings
- Synthetic Flexibility: Bicyclic amino acids with [2.2.1] systems are synthesized via Diels-Alder reactions or alkylation-cyclization sequences, enabling scalable production .
- Biological Relevance : The [2.2.1] framework mimics proline’s rigidity, making it valuable in designing peptidomimetics with enhanced metabolic stability .
- Positional Isomerism : The 7-carboxylic acid isomer shows distinct solubility and crystallinity compared to the 4-carboxylic acid variant, impacting formulation strategies .
Biological Activity
Overview
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, identified by the CAS number 646055-94-9, is a bicyclic compound featuring a nitrogen atom in its structure. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : CHClNO
- Molecular Weight : 177.63 g/mol
- IUPAC Name : this compound
- Purity : Typically above 98% in commercial preparations .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and other non-covalent interactions due to the presence of the nitrogen atom in its bicyclic structure. This interaction can influence the function of enzymes, receptors, and other proteins, potentially modulating biological pathways relevant to disease processes.
Anticancer Activity
Recent studies have explored the potential of this compound in cancer therapy, particularly as a building block for synthesizing peptidomimetics that can inhibit specific cancer-related pathways. The compound's structural characteristics allow for modifications that enhance selectivity and potency against cancer cells.
Neuropharmacological Effects
Research has indicated that bicyclic compounds similar to 1-Azabicyclo[2.2.1]heptane derivatives exhibit neuropharmacological properties, including effects on neurotransmitter systems such as serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | Structure | Moderate activity against certain cancer cell lines |
| 7-Azabicyclo[2.2.1]heptane hydrochloride | Structure | Exhibits binding affinity to various receptors |
Study 1: Antitumor Efficacy
A preclinical evaluation demonstrated that derivatives of 1-Azabicyclo[2.2.1]heptane exhibited significant antitumor activity in xenograft models with DNA damage repair deficiencies. The compounds were shown to enhance the efficacy of standard chemotherapeutic agents when used in combination treatments, suggesting a synergistic effect that warrants further investigation .
Study 2: Neurotransmitter Modulation
In a neuropharmacological study, modifications of the bicyclic structure were found to increase binding affinity for serotonin receptors, indicating potential use in treating mood disorders or anxiety-related conditions. These findings highlight the versatility of this compound class in targeting multiple biological pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves cyclization strategies or functionalization of preformed bicyclic scaffolds. For example, Scheme 1 in Marco-Contelles and Gómez-Sánchez's work outlines a general approach using [3+2] cycloadditions or ring-closing metathesis to construct the azabicyclo framework . Stereochemical control is achieved through chiral auxiliaries or catalysts, with solvent polarity and temperature critical for minimizing epimerization. The molecular formula (C₇H₁₀ClNO, MW 159.61) and InChI key from confirm structural integrity post-synthesis .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. For example, the InChI string (1S/C7H10ClNO/c8-7(10)6-4-9-2-1-5(6)3-9/h5-6H,1-4H2/t5-,6+/m0/s1) in provides stereochemical descriptors that can be cross-validated via NOESY or X-ray crystallography . Purity is assessed via HPLC with UV detection (λ = 210–230 nm), referencing pharmacopeial standards for analogous bicyclic compounds (e.g., 6-aminopenicillanic acid in ) .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) and pH-dependent hydrolysis assays. The hydrochloride salt form (as in ) enhances aqueous solubility but may promote degradation in basic conditions. Long-term storage recommendations (-20°C under nitrogen) are extrapolated from similar azabicyclo derivatives .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR or MS) when characterizing derivatives of this compound?
- Methodological Answer : Contradictions between experimental and theoretical spectra (e.g., unexpected coupling constants) require computational validation. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict NMR chemical shifts, as demonstrated in ICReDD’s quantum chemical workflows ( ). Discrepancies may indicate conformational flexibility or impurities, necessitating orthogonal techniques like IR or polarimetry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
